molecular formula C5H7N3O2 B2713497 3-(Azidomethyl)oxetane-3-carbaldehyde CAS No. 2375267-50-6

3-(Azidomethyl)oxetane-3-carbaldehyde

Cat. No. B2713497
CAS RN: 2375267-50-6
M. Wt: 141.13
InChI Key: FSKFJXAKPPWCST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-(Azidomethyl)oxetane-3-carbaldehyde” involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .


Molecular Structure Analysis

The molecular structure of “3-(Azidomethyl)oxetane-3-carbaldehyde” is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether . This structure contributes to its unique properties and potential applications in various fields of research .


Chemical Reactions Analysis

The chemical reactions involving “3-(Azidomethyl)oxetane-3-carbaldehyde” are complex and involve multiple steps. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol .

Scientific Research Applications

properties

IUPAC Name

3-(azidomethyl)oxetane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-8-7-1-5(2-9)3-10-4-5/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKFJXAKPPWCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN=[N+]=[N-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)oxetane-3-carbaldehyde

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